(1S,3R)-3-(4-ethylbenzoyl)cyclohexane-1-carboxylic acid
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Overview
Description
(1S,3R)-3-(4-ethylbenzoyl)cyclohexane-1-carboxylic acid is an organic compound that belongs to the class of cyclohexane carboxylic acids. This compound features a cyclohexane ring substituted with a carboxylic acid group at the first position and a 4-ethylbenzoyl group at the third position. The stereochemistry of the compound is specified by the (1S,3R) configuration, indicating the spatial arrangement of the substituents around the cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-3-(4-ethylbenzoyl)cyclohexane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of cyclohexane derivatives. The reaction typically uses an acyl chloride, such as 4-ethylbenzoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Another method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. This method is advantageous due to its mild reaction conditions and high functional group tolerance .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent, and catalyst concentration. The product is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(1S,3R)-3-(4-ethylbenzoyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Carboxylate salts.
Reduction: Alcohol derivatives.
Substitution: Substituted benzoyl derivatives.
Scientific Research Applications
(1S,3R)-3-(4-ethylbenzoyl)cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,3R)-3-(4-ethylbenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
cis-3-(4-ethylbenzoyl)cyclopentane-1-carboxylic acid: Similar structure but with a cyclopentane ring instead of cyclohexane.
trans-3-(4-ethylbenzoyl)cyclohexane-1-carboxylic acid: Similar structure but with different stereochemistry.
Uniqueness
(1S,3R)-3-(4-ethylbenzoyl)cyclohexane-1-carboxylic acid is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. The presence of the 4-ethylbenzoyl group also imparts distinct chemical properties compared to other cyclohexane carboxylic acids.
Properties
IUPAC Name |
(1S,3R)-3-(4-ethylbenzoyl)cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O3/c1-2-11-6-8-12(9-7-11)15(17)13-4-3-5-14(10-13)16(18)19/h6-9,13-14H,2-5,10H2,1H3,(H,18,19)/t13-,14+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IROKSHXOLAKGKE-KGLIPLIRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2CCCC(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C(=O)[C@@H]2CCC[C@@H](C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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